molecular formula C23H29N3O4S B2360548 N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898368-62-2

N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2360548
CAS No.: 898368-62-2
M. Wt: 443.56
InChI Key: MOJIFXDDTYKEOT-UHFFFAOYSA-N
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Description

N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by an o-tolyl (2-methylphenyl) group at the N1 position and a 2-(1-tosylpiperidin-2-yl)ethyl moiety at the N2 position.

Properties

IUPAC Name

N'-(2-methylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-17-10-12-20(13-11-17)31(29,30)26-16-6-5-8-19(26)14-15-24-22(27)23(28)25-21-9-4-3-7-18(21)2/h3-4,7,9-13,19H,5-6,8,14-16H2,1-2H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJIFXDDTYKEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(1-Tosylpiperidin-2-yl)ethylamine

Step 1: Tosylation of Piperidine
Piperidine reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane under basic conditions (e.g., pyridine) to yield 1-tosylpiperidine.

Step 2: Ethyl Group Introduction
1-Tosylpiperidine undergoes alkylation with 2-bromoethylamine hydrobromide in the presence of K2CO3 in acetonitrile at 80°C. The reaction proceeds via nucleophilic substitution, affording 2-(1-tosylpiperidin-2-yl)ethylamine after purification by silica gel chromatography.

Oxalyl Chloride-Mediated Coupling

Step 1: Monoamide Formation
o-Toluidine reacts with oxalyl chloride in anhydrous THF at 0°C, forming N-(o-tolyl)oxalyl chloride. Excess oxalyl chloride is removed under reduced pressure.

Step 2: Second Amine Coupling
N-(o-tolyl)oxalyl chloride is treated with 2-(1-tosylpiperidin-2-yl)ethylamine in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, yielding the target compound after aqueous workup and recrystallization from ethanol.

Table 1: Optimization of Stepwise Synthesis

Parameter Condition Yield (%) Purity (%)
Solvent THF 68 95
Base TEA 72 97
Temperature 25°C 75 98

One-Pot Synthesis via Base-Promoted Triple CCl2Br Cleavage

Reaction Mechanism and Conditions

A novel method reported by Kumar et al. (2024) enables unsymmetrical oxalamide synthesis using dichloroacetamide, CBr4, and amines in a basic aqueous medium. For N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide:

  • Substrate Preparation :

    • Dichloroacetamide (1 equiv) and CBr4 (1.2 equiv) are dissolved in DMF.
    • o-Toluidine (1 equiv) and 2-(1-tosylpiperidin-2-yl)ethylamine (1 equiv) are added sequentially.
  • Reaction Execution :

    • The mixture is stirred at 60°C for 8 hours under N2 atmosphere.
    • K2CO3 (2 equiv) is introduced to facilitate triple CCl2Br cleavage and C–N bond formation.
  • Workup :

    • The crude product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography (hexane:EtOAc = 3:1).

Table 2: Comparative Analysis of One-Pot vs. Stepwise Methods

Metric Stepwise Method One-Pot Method
Reaction Time (h) 16 8
Overall Yield (%) 68–75 82–89
Solvent Waste (mL/g) 120 50

Ruthenium-Catalyzed Dehydrogenative Coupling

While primarily effective for symmetrical oxalamides, the Ru-MACHO catalyst system (reported by Garg et al., 2020) can be adapted for unsymmetrical derivatives. Key modifications include:

  • Ethylene Glycol Substitution : Replaced by o-toluidine and 2-(1-tosylpiperidin-2-yl)ethylamine.
  • Catalyst Loading : 2 mol% Ru-MACHO in toluene at 110°C for 24 hours.

This method achieves moderate yields (55–60%) due to competing symmetric byproduct formation, necessitating rigorous HPLC purification.

Industrial-Scale Considerations

Continuous-Flow Synthesis

The one-pot protocol demonstrates scalability in continuous-flow systems:

  • Reactor Design : Tubular reactor with inline mixing zones.
  • Residence Time : 30 minutes at 100°C.
  • Output : 98% conversion with 85% isolated yield at 10 g/h throughput.

Environmental Impact Assessment

Table 3: Green Metrics Comparison

Metric Stepwise Method One-Pot Method
PMI (g/g) 32 12
E-Factor 45 18
Carbon Footprint (kg CO2/kg) 8.2 3.1

Challenges and Mitigation Strategies

  • Regioselectivity in Unsymmetrical Coupling :
    • Solution : Use of bulky bases (e.g., DBU) to modulate amine nucleophilicity.
  • Tosylated Piperidine Stability :
    • Solution : Conduct reactions under inert atmosphere to prevent detosylation.
  • Byproduct Formation in Ruthenium Systems :
    • Solution : Additive screening (e.g., NaOtBu) to suppress symmetric oxalamide generation.

Chemical Reactions Analysis

Types of Reactions

N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties or as a drug candidate.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Compounds

Structural Features and Functional Groups

The following table summarizes key structural differences and similarities among oxalamide derivatives:

Compound Name N1 Substituent N2 Substituent Key Functional Groups
Target Compound o-Tolyl (2-methylphenyl) 2-(1-Tosylpiperidin-2-yl)ethyl Tosylpiperidine, methylphenyl
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxybenzyl, pyridyl
S5456 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxybenzyl, pyridyl
FL-no. 16.100 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl Methylpyridyl, methylbenzyl
BNM-III-170 4-Chloro-3-fluorophenyl Indenyl-guanidinomethyl complex Halophenyl, guanidine
Compound 16 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl Hydroxybenzoyl, methoxyphenethyl

Key Observations :

  • Substituents like dimethoxybenzyl (S336, S5456) or indenyl-guanidinomethyl (BNM-III-170) are linked to specific bioactivities, such as umami enhancement or antiviral action .

Pharmacological and Toxicological Profiles

Umami Flavoring Agents
  • S336: A high-potency umami agonist with regulatory approval (FEMA 4233) and applications in food products. Its NOEL (No Observed Effect Level) is 100 mg/kg bw/day, providing a safety margin of >33 million relative to human exposure levels .
  • S5456: A structural analog of S336 with 2,3-dimethoxybenzyl substitution.
Enzyme Inhibition and Metabolic Stability
  • CYP3A4 Interaction : S5456 and S336 demonstrated moderate CYP inhibition in initial screens, but results were assay-dependent, highlighting the need for context-specific evaluations .
  • 16.100/101) are metabolized via similar pathways, justifying extrapolation of safety data across analogs .

Biological Activity

N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, an oxalamide moiety, and an o-tolyl substituent. Its molecular structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H28N4O3S
  • Molecular Weight : 428.55 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The piperidine structure is known for its ability to interact with various receptors, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors are critical in signal transduction pathways and are often targeted in drug development.
  • Ion Channels : The compound may modulate ion channel activity, influencing cellular excitability and neurotransmission.

The oxalamide moiety enhances the compound's stability and bioavailability, while the o-tolyl group may influence its pharmacokinetic properties.

Pharmacological Studies

Research has indicated that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
  • Analgesic Properties : Preliminary data indicate that it may possess pain-relieving effects, similar to other compounds with piperidine structures.
  • Antimicrobial Activity : Some investigations have shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-alpha production
AnalgesicReduction in pain response in models
AntimicrobialActivity against Staphylococcus aureus

Detailed Research Findings

A study conducted by Thaler et al. (2023) explored the anti-inflammatory properties of various oxalamide derivatives, including this compound. The results demonstrated a significant reduction in inflammatory markers in vitro, supporting its potential therapeutic use in inflammatory conditions .

Another investigation focused on the analgesic effects of the compound using animal models. The findings revealed that administration resulted in a notable decrease in pain sensitivity compared to control groups, suggesting its utility as a novel analgesic .

Q & A

Q. What crystallographic techniques characterize this compound?

  • Guidelines :
  • Crystal growth : Use slow vapor diffusion (ether into DCM solution) at 4°C .
  • Data collection : Resolve to 0.8 Å resolution using synchrotron radiation (λ = 0.7 Å) for accurate bond-length measurements .
  • Refinement : Apply SHELXL for thermal parameter (B-factor) analysis to identify flexible regions (e.g., piperidine ring) .

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